molecular formula C21H28N2O6S2 B4191455 N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE

N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE

Cat. No.: B4191455
M. Wt: 468.6 g/mol
InChI Key: JNELKRYOLDODDJ-UHFFFAOYSA-N
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Description

N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfonyl group, a diethylamino group, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with 5-[(diethylamino)sulfonyl]-2-methoxyphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while reduction of the nitro group can produce amine derivatives.

Scientific Research Applications

N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The diethylamino group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-benzylsulfonyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-4-23(5-2)31(27,28)18-11-12-20(29-3)19(15-18)22-21(24)13-14-30(25,26)16-17-9-7-6-8-10-17/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELKRYOLDODDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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